![molecular formula C17H14BrN3O2 B2405431 6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-66-4](/img/structure/B2405431.png)
6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but without specific spectroscopic data (such as NMR, IR, or X-ray crystallography), it’s difficult to provide a detailed molecular structure analysis. The compound likely has a complex three-dimensional structure due to the presence of the hexahydro-1,6-naphthyridine ring system .Chemical Reactions Analysis
Again, without specific information on this compound, it’s challenging to provide a detailed analysis of its chemical reactions. The presence of the bromophenyl and acetyl groups suggests that it could participate in various organic reactions, such as nucleophilic aromatic substitution or acylation .Scientific Research Applications
Synthesis Methods and Derivatives
The compound 6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, belonging to the 1,6-naphthyridine derivatives, has been a subject of interest in various synthesis methods. Singh and Lesher (1990) described a novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives, highlighting the versatility and potential applications of these compounds in different scientific domains (Singh & Lesher, 1990).
Application in Disease Therapy
Balmori et al. (2017) synthesized a derivative, 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, which demonstrated potential as a non-hepatotoxic, antioxidant agent with selective human acetylcholinesterase inhibition. This indicates its potential application in Alzheimer's disease therapy (Balmori et al., 2017).
Corrosion Inhibition
Research by Singh et al. (2016) explored the use of naphthyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds showed high inhibition activities, suggesting their utility in industrial applications (Singh et al., 2016).
Antibacterial Activity
Khan (2017) synthesized a compound similar in structure and conducted a study on its antibacterial activity. The results showed that this derivative had better antibacterial properties compared to its precursor, highlighting its potential in medical and pharmaceutical applications (Khan, 2017).
Optoelectronic and Nonlinear Properties
A study by Irfan et al. (2020) on hydroquinoline derivatives, closely related to naphthyridines, revealed insights into their optoelectronic, nonlinear, and charge transport properties. This suggests potential applications in material science and electronics (Irfan et al., 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various biologically active compounds . These compounds can affect a variety of biochemical pathways, depending on their specific structures and targets.
Result of Action
Similar compounds have shown promising antimicrobial activity and antitumor effects .
properties
IUPAC Name |
6-[2-(4-bromophenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-14-3-1-11(2-4-14)7-16(22)21-6-5-15-13(10-21)8-12(9-19)17(23)20-15/h1-4,8H,5-7,10H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRNEVWGACFFDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(4-Bromophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile |
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